molecular formula C9H12O5 B8357321 2-[(Acetyloxy)methyl]-2-hydroxybut-3-yn-1-yl acetate

2-[(Acetyloxy)methyl]-2-hydroxybut-3-yn-1-yl acetate

Cat. No. B8357321
M. Wt: 200.19 g/mol
InChI Key: SYTQRRNVYPBNGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Acetyloxy)methyl]-2-hydroxybut-3-yn-1-yl acetate is a useful research compound. Its molecular formula is C9H12O5 and its molecular weight is 200.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(Acetyloxy)methyl]-2-hydroxybut-3-yn-1-yl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(Acetyloxy)methyl]-2-hydroxybut-3-yn-1-yl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-[(Acetyloxy)methyl]-2-hydroxybut-3-yn-1-yl acetate

Molecular Formula

C9H12O5

Molecular Weight

200.19 g/mol

IUPAC Name

[2-(acetyloxymethyl)-2-hydroxybut-3-ynyl] acetate

InChI

InChI=1S/C9H12O5/c1-4-9(12,5-13-7(2)10)6-14-8(3)11/h1,12H,5-6H2,2-3H3

InChI Key

SYTQRRNVYPBNGQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(COC(=O)C)(C#C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

An ethynylmagnesium bromide solution (0.5 M in THF) was cooled to −78° C. under nitrogen. A solution of 1,3-diacetoxyacetone (0.5 g) in THF (3.0 mL) was added, and the resulting mixture was stirred for 30 min at −78° C., then at 0° C. for 5 min, quenched with 1.0 N aq. HCl (3 mL) and extracted in EtOAc. Evaporation gave crude 2-ethynyl-2-hydroxypropane-1,3-diyl diacetate, contaminated with about 50 mol % of 1,3-dacetoxyacetone. The crude material was used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two

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